molecular formula C4H3BrN2O2 B015302 5-Bromouracil CAS No. 51-20-7

5-Bromouracil

Cat. No.: B015302
CAS No.: 51-20-7
M. Wt: 190.98 g/mol
InChI Key: LQLQRFGHAALLLE-UHFFFAOYSA-N
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Description

5-Bromouracil is a brominated derivative of uracil, a pyrimidine base found in RNA. It acts as an antimetabolite or base analog, substituting for thymine in DNA. This substitution can induce DNA mutations, making this compound a valuable tool in genetic research and mutagenesis studies .

Mechanism of Action

Target of Action

5-Bromouracil (5-BrU) is a brominated derivative of uracil . It acts as an antimetabolite or base analog, substituting for thymine in DNA . The primary targets of this compound are the adenine and guanine residues in the DNA .

Mode of Action

This compound can be incorporated into DNA by aligning opposite adenine residues during DNA replication . Alternatively, it can also align opposite guanine residues . This is possible because this compound exists in three tautomeric forms that have different base pairing properties . The three forms frequently interchange, so base-pairing properties can become altered at any time .

Biochemical Pathways

The biochemical pathway of this compound involves its incorporation into DNA during replication . The result of this is that during a subsequent round of replication, a different base is aligned opposite the 5-BrU residue . Further rounds of replication ‘fix’ the change by incorporating a normal nitrogen base into the complementary strand .

Result of Action

The result of this compound’s action is the induction of a point mutation via base substitution . This base pair will change from an A-T to a G-C or from a G-C to an A-T after a number of replication cycles, depending on whether 5-BrU is within the DNA molecule or is an incoming base when it is enolized or ionized .

Action Environment

The environment can influence the action of this compound. For instance, in the gas phase, structures of C/BrU, T/BrU, and U/BrU with greater zero-point-corrected binding energies than C/T, T/T, and U/T, respectively, were found . When enthalpic and/or solvent contributions were taken into account, the stacking advantage of bru was reversed in the gas phase and mostly nullified in water . This suggests that the environment can influence the efficacy and stability of this compound.

Biochemical Analysis

Biochemical Properties

5-BrU interacts with various biomolecules during DNA replication . It exists in three tautomeric forms that have different base pairing properties . The keto form is complementary to adenine, so it can be incorporated into DNA by aligning opposite adenine residues during DNA replication . Alternatively, the enol and ion forms are complementary to guanine . This means that 5-BrU can be present in DNA either opposite adenine or guanine .

Cellular Effects

The incorporation of 5-BrU into DNA can lead to mutations, as it can mispair with guanine during replication . This mispairing can lead to a point mutation via base substitution . This base pair will change from an A-T to a G-C or from a G-C to an A-T after a number of replication cycles .

Molecular Mechanism

The mechanism of action of 5-BrU involves its incorporation into DNA and subsequent mispairing with guanine . This is most commonly attributed to enolisation of 5-BrU, either in the template strand or the nucleotide pool, converting the major diketo tautomer into the “rare” enol (O4-hydroxy) tautomer . The rare tautomer mimics cytosine © in its hydrogen-bonding affinity, and mispairs with G in Watson–Crick geometry .

Temporal Effects in Laboratory Settings

The effects of 5-BrU can change over time in laboratory settings . The three forms of 5-BrU frequently interchange, so base-pairing properties can become altered at any time . During a subsequent round of replication, a different base is aligned opposite the 5-BrU residue .

Dosage Effects in Animal Models

The effects of 5-BrU in animal models vary with different dosages

Metabolic Pathways

5-BrU is involved in the DNA replication pathway . It can be incorporated into DNA, substituting for thymine

Transport and Distribution

5-BrU is transported and distributed within cells and tissues as it is incorporated into DNA

Subcellular Localization

The subcellular localization of 5-BrU is within the DNA molecule in the nucleus of the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromouracil can be synthesized by brominating uracil. One common method involves using sodium bromide and sodium hypochlorite as brominating agents in an acidic aqueous solution. The reaction is carried out under mild conditions to yield high-purity this compound .

Industrial Production Methods: In industrial settings, uracil is mixed with a solvent and a catalyst, heated to 75-85°C, and maintained at this temperature for 25-35 minutes. The temperature is then reduced to 40-50°C, and a brominating reagent is added. The mixture is heated to 55-60°C and maintained for 18-22 hours. The temperature is then reduced to 5-15°C to precipitate primary crystals, which are dried to obtain crude this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Bromouracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of these reactions is this compound itself, which can further react to form various photoproducts under specific conditions .

Scientific Research Applications

5-Bromouracil has several applications in scientific research:

Comparison with Similar Compounds

    5-Fluorouracil: Another pyrimidine analog used in cancer treatment.

    5-Chlorouracil: A chlorinated derivative of uracil with similar properties.

Uniqueness: 5-Bromouracil is unique due to its ability to induce mutations by substituting for thymine and its use as a mutagen in genetic research. Its bromine substituent stabilizes the enol form, enhancing its mutagenic properties compared to other analogs .

Properties

IUPAC Name

5-bromo-1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C4H3BrN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
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InChI Key

LQLQRFGHAALLLE-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C(=O)NC(=O)N1)Br
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Molecular Formula

C4H3BrN2O2
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DSSTOX Substance ID

DTXSID2058758
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Molecular Weight

190.98 g/mol
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Physical Description

5-bromouracil is a white powder. (NTP, 1992), Solid; [Merck Index] White to off-white powder; [Acros Organics MSDS]
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), In water, 815 mg/L, temp not specified
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Vapor Pressure

0.00000023 [mmHg]
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Mechanism of Action

/Among/ halogenated pyrimidines ... if one compares the van der Waals radii of the various 5-position substituents, the dimension of the fluorine atom resembles that of hydrogen /ie, uracil/, whereas the bromine and iodine atoms are larger and close in size to the methyl group /ie, thymine/ ... /Pyrimidine analogs/, Cultivation of E. coli cells in the presence of 5-bromodeoxyuridine (BUdR) leads to formation of lesions in the cellular DNA which affect its secondary structure, as reflected by changes in temperature profiles. Such DNA contains single-stranded regions susceptible to endonuclease S1. One of the major sources of the BU-induced lesions appears to be dehalogenation of incorporated 5-bromouracil (BU) residues, with accompanying formation of uracil. The presence of uracil residues in such DNA was demonstrated directly by chromatography of hydrolyzates, and by the susceptibility of such residues to uracil-DNA glycosylase. The number of uracil residues was dependent on the extent of damage in the DNA, and decreased during the DNA repair that accompanied reactivation of bromouracil-inactivated cells. Dehalogenation of incorporated BU presumably results in formation of apyrimidinic sites by uracil-DNA glycosylase, and then single-strand nicks either by AP-endonuclease and/or dehalogenation. The findings are relevant to the mechanism of BU-induced mutagenesis., The early studies are recounted, that led to the discovery of the ubiquitous process of DNA excision repair, followed by a review of the pathways of transcription-coupled repair (TCR) and global genomic nucleotide excision repair (GGR). Repair replication of damaged DNA in UV-irradiated bacteria was discovered through the use of 5-bromouracil to density-label newly synthesized DNA. This assay was then used in human cells to validate the phenomenon of unscheduled DNA synthesis as a measure of excision repair and to elucidate the first example of a DNA repair disorder, xeroderma pigmentosum. Features of the TCR pathway (that is defective in Cockayne syndrome (CS)) include the possibility of "gratuitous TCR" at transcription pause sites in undamaged DNA. The GGR pathway is shown to be controlled through the SOS stress response in E. coli and through the activated product of the p53 tumor suppressor gene in human cells. These regulatory systems particularly affect the efficiency of repair of the predominant UV-induced photoproduct, the cyclobutane pyrimidine dimer, as well as that of chemical carcinogen adducts, such as benzo(a)pyrene diol-epoxide. Rodent cells (typically lacking the p53-controlled GGR pathway) and tumor virus infected human cells (in which p53 function is abrogated) are unable to carry out efficient GGR of some lesions. Therefore, caution should be exercised in the interpretation of results from such systems for risk assessment in genetic toxicology. ..., The incorporation of bromouracil into the deoxyribonucleic acid (DNA) of bacteria and viruses has been explained on the basis that bromouracil is similar to thymine in its ability to form hydrogen bonds with adenine. Enzymatic experiments support this interpretation. Bromouracil incorporation into DNA proceeds via bromouracil deoxynucleoside triphosphate, which is an effective substitute for thymine deoxynucleoside triphosphate in the replication of DNA. Results with this and other base analogues have shown that the enzymatic replication of DNA is governed by pairing of a 6-aminopyrimidine to a 6-ketopurine (e.g., cytosine to guanine) and of a 6-ketopyrimidine to a 6-aminopurine (e.g., thymine to adenine). Several questions might be raised about this generalization. First, the accuracy previously achieved in measuring in vitro incorporation disclosed deviations from this rule only when they occurred with a frequency greater than 0.02 per cent. Would a more sensitive technique reveal pairing errors occurring at an even lower frequency? Second, the incorporation of bromouracil into viral or bacterial DNA is associated with an increase in the mutation rate; mutations due to occasional pairing of guanine with tautomeric forms of thymine or bromouracil that resemble cytosine has been suggested by Watson and Crick and Freese. Matching of bromouracil with guanine instead of with adenine leads, in subsequent replications, to a G-C pair in place of an original A-T. Would the presence of bromouracil in a DNA primer increase the incidence of "incorporation errors" when the DNA is enzymatically replicated? Finally, Shapiro and Chargaff determined the yield of pyrimidine nucleotides and oligonucleotides after acid hydrolysis of bromouracil-substituted Escherichia coli DNA and concluded that the inclusion of bromouracil in DNA led to drastic changes in the over-all arrangement of the bases. It was therefore important to check this conclusion by another method, for example, by analysis of nearest-neighbor base sequences. The availability of a DNA-like polymer made up exclusively of A and T arranged in alternating sequence (dAT polymer)7 made possible the synthesis of the analogous dABU polymer. These polymers are ideal primers for studying the mismatched incorporation of G residues. Using an assay that would have revealed one G residue per 105 A and T nucleotides polymerized, /the authors/ failed to observe G incorporation in dAT-primed reactions. However, with dABU as primer, the incorporation of G was unequivocal; it occurred at frequencies ranging from 1 per 2,000 to 1 per 25,000 nucleotides polymerized. These "errors" induced by BU are 2 to 3 orders of magnitude too low in frequency to account for the nucleotide disarrangement reported by Shapiro and Chargaff. /The authors/ therefore determined the nucleotide sequences in bromouracil-substituted E. coli DNA by the nearest-neighbor analysis; arrangement of nucleotides was indistinguishable from that in the normal sample. Enzymatic replication of a DNA-like polymer which contains only adenine and thymine residues (dAT polymer) revealed no detectable incorporation of guanine residues. The level of sensitivity of these experiments shows the frequency of "aberrant" guanine incorporation to be less than one residue per 28,000-580,000 adenine and thymine nucleotides polymerized. In the replication of an analogous polymer containing bromouracil in place of thymine (dABU polymer), the incorporation of guanine was unequivocal. It occurred at a frequency of one per 2,000 to 25,000 adenine and thymine nucleotides polymerized. Analysis of the sequential arrangement of the incorporated guanine residues in the synthesized product showed the nearest neighboring base to be bromouracil, guanine, and adenine with frequencies of 41, 42, and 17%, respectively. Current theories /in 1962/ of bromouracil mutagenesis, if applied to the replication of this polymer, would have predicted the incorporation of guanine exclusively next to bromouracil. The nearest-neighbor nucleotide sequences of normal E. coli DNA were compared with those of bromouracil-substituted E. coli DNA and found to be indistinguishable (-42%). This analysis does not support a contention based on results from acid hydrolysis of DNA that drastic changes in sequence result from substitution of bromouracil in E. coli DNA., ... The radiosensitization properties of BrdUrd result primarily from the electrophilic nature of the bromine, making it a good leaving group and leading to the irreversible formation of the uridine-yl radical (dUrd(.)) or the uridine-yl anion (dUrd(-)) upon addition of an electron. The radiolytic loss of the bromine atom is greatly suppressed in double-stranded compared to single-stranded DNA. Thus /the authors/ propose that the radiosensitization effects of bromouracil in vivo will likely be limited to single-strand regions such as found in transcription bubbles, replication forks, DNA bulges and the loop region of telomeres. /The authors believe that their /results may have profound implications for the clinical use of bromodeoxyuridine (BrdUrd) as a radiosensitizer as well as for the development of targeted radiosensitizers.
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Color/Form

Prisms from water

CAS No.

51-20-7
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Melting Point

590 °F (NTP, 1992), 310 °C
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Synthesis routes and methods

Procedure details

39.4 g (0.35 mol) of uracil are dissolved in 200 ml of acetic acid, and the mixture is warmed to 70° C. The mixture is added dropwise over the course of 2 hours to a solution of 20 ml (0.38 mol) of bromine dissolved in 200 ml of acetic acid. The orange suspension is held at 70° C. overnight and then cooled to 0°-5° C. The precipitate obtained is filtered off, washed with 200 ml of cold water and dried, giving 60.2 g of 5-bromouracil (89.7% of theory).
Quantity
39.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
89.7%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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